molecular formula C20H16N2O2S B3009522 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 308294-57-7

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No. B3009522
CAS RN: 308294-57-7
M. Wt: 348.42
InChI Key: BSDICJRRLOBTBP-UHFFFAOYSA-N
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Description

The compound "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential applications in the field of medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer some properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-substituted-6-methoxynaphthalene-2-carboxamides, involves the condensation of 6-methoxy-2-naphthoyl chloride with various amines. This suggests that the synthesis of "this compound" could similarly involve a condensation reaction between a suitable naphthoyl chloride derivative and an amine containing the cyclopenta[b]thiophen moiety .

Molecular Structure Analysis

Although the exact molecular structure of the compound is not provided, the related compound N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide has been characterized by single crystal X-ray diffraction, suggesting that similar techniques could be used to determine the molecular structure of "this compound" . The related compound crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring, stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound . However, the related compounds have been evaluated for their biological activity, which implies that they may undergo metabolic reactions within biological systems. The evaluation of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer cell lines suggests that these compounds could interact with cellular targets and may be involved in reversing drug resistance .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, the characterization of related compounds through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy indicates that similar methods could be employed to determine the properties of the compound . The non-toxic nature of related compounds at lower doses and their cytotoxicity at higher doses also provides a basis for understanding the potential therapeutic window of the compound .

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide, along with its derivatives, has been the subject of various studies focusing on its synthesis and potential biological activities. Researchers have developed novel cycloalkylthiophene-Schiff bases and their metal complexes, which were evaluated for antibacterial and antifungal properties. These studies found some compounds exhibiting activity comparable to known antibiotics and antifungals against a range of pathogenic bacteria and yeast, highlighting the potential for developing new antimicrobial agents from this chemical framework (Altundas et al., 2010).

Antimicrobial Acyclic and Heterocyclic Dyes

Further research into the applications of related structures has led to the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on similar thiophene systems. These dyes demonstrated significant antimicrobial activity, with some showing higher efficiency than standard treatments. The dyes were applied in textile finishing, indicating a dual-purpose role in both antimicrobial treatment and industrial applications (Shams et al., 2011).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Research into pyrazole and pyrimidine derivatives synthesized from related compounds has been conducted to assess their cytotoxicity against cancer cells. These studies provide insights into the potential for developing new chemotherapeutic agents based on this chemical backbone, showcasing the compound's versatility beyond antimicrobial applications (Hassan et al., 2014).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-24-17-10-13-6-3-2-5-12(13)9-15(17)19(23)22-20-16(11-21)14-7-4-8-18(14)25-20/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDICJRRLOBTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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